molecular formula C11H20INO3 B13334883 tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate

tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate

Cat. No.: B13334883
M. Wt: 341.19 g/mol
InChI Key: TWGGSRHKPKSGMV-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a tert-butyl ester group attached to the pyrrolidine ring.

Preparation Methods

The synthesis of tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-iodopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and selectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The presence of the iodine atom and the tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H20INO3

Molecular Weight

341.19 g/mol

IUPAC Name

tert-butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20INO3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

TWGGSRHKPKSGMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN(CC1I)C(=O)OC(C)(C)C

Origin of Product

United States

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